2-(2-Bromo-4-chlorophenoxy)acetic acid

概要

説明

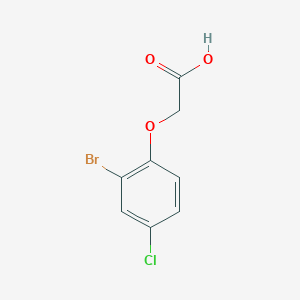

2-(2-Bromo-4-chlorophenoxy)acetic acid is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-chlorophenoxy)acetic acid typically involves the reaction of 2-bromo-4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as aldehydes or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenoxyacetic acid derivatives.

科学的研究の応用

Agricultural Use

Herbicide Functionality

The primary application of 2-(2-Bromo-4-chlorophenoxy)acetic acid is as a herbicide. It functions by mimicking plant hormones, specifically auxins, leading to uncontrolled growth in target weeds. This mechanism allows for selective weed control without harming crops that are sensitive to this compound. The effectiveness of this herbicide has been documented in various studies, demonstrating its ability to suppress weed populations effectively while promoting crop yields.

Biochemical Research

Plant Hormone Studies

In biochemical research, this compound serves as a critical reagent for studying the effects of plant hormones on growth and development. It is utilized in experiments to understand auxin-mediated processes such as cell elongation, differentiation, and apical dominance. Research has shown that this compound can alter gene expression related to growth regulation, providing insights into plant physiology .

Proteomics and Molecular Biology

Reagent in Protein Studies

The compound is also employed in proteomics for studying protein interactions and modifications influenced by plant hormones. Its ability to regulate cellular processes makes it a useful tool for investigating the roles of specific proteins in hormone signaling pathways. Studies indicate that treatment with this compound can lead to significant changes in protein expression profiles, aiding in the identification of key regulatory proteins involved in plant responses to environmental stimuli.

Case Studies

作用機序

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act as a plant growth regulator by mimicking natural auxins, which are hormones that regulate plant growth and development. The compound binds to auxin receptors, triggering a cascade of signaling pathways that result in various physiological responses.

類似化合物との比較

- 2-(4-Bromo-2-chlorophenoxy)acetic acid

- 2-Bromo-4-chloroacetophenone

- (2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid

Comparison:

- 2-(2-Bromo-4-chlorophenoxy)acetic acid vs. 2-(4-Bromo-2-chlorophenoxy)acetic acid: Both compounds have similar structures but differ in the position of the bromine and chlorine atoms on the phenyl ring. This difference can affect their reactivity and biological activity.

- This compound vs. 2-Bromo-4-chloroacetophenone: While both compounds contain bromine and chlorine substituents, 2-Bromo-4-chloroacetophenone has a ketone functional group instead of a carboxylic acid group, leading to different chemical properties and applications.

- This compound vs. (2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid: The latter compound contains additional functional groups, including an amino and carbonyl group, which can significantly alter its chemical behavior and potential applications.

生物活性

2-(2-Bromo-4-chlorophenoxy)acetic acid, also known as a phenoxy herbicide, belongs to a class of chemicals widely used in agriculture for weed control. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article explores the compound's biological effects, including toxicity studies, ecological impacts, and potential carcinogenicity.

- Chemical Formula : C9H8BrClO3

- Molecular Weight : 251.51 g/mol

- Structure : The compound features a phenoxy group substituted with bromine and chlorine atoms, which are significant for its herbicidal activity.

Phenoxy herbicides like this compound typically mimic plant hormones (auxins), leading to uncontrolled growth in target weeds. This mechanism disrupts normal physiological processes in plants, ultimately causing their death.

Acute Toxicity

Acute toxicity studies have shown that this compound exhibits significant effects on non-target organisms. For instance, a study involving juvenile fish (Cirrhinus mrigala) revealed a median lethal concentration (LC50) of 0.4 mg/L when exposed to the herbicide formulation containing Bromoxynil and MCPA . Hematological alterations were observed, including:

- Decrease in red blood cell counts

- Increase in white blood cell counts

- Histopathological changes in gills and liver

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have been less conclusive regarding the carcinogenic potential of phenoxy herbicides. In a cohort study of workers exposed to chlorophenoxy herbicides, no significant increase in overall cancer rates was observed; however, some specific cancers were noted .

Ecotoxicological Impact

The ecological implications of this compound are substantial. Its application can lead to contamination of water bodies, affecting aquatic life. The disruption of physiological parameters in fish highlights the need for careful regulation of such compounds in agricultural practices.

Case Study 1: Human Exposure

A case report documented the fatal ingestion of a herbicide formulation containing MCPA and Bromoxynil by a 37-year-old male . Although initially asymptomatic, he later developed severe complications leading to death. This underscores the potential acute risks associated with improper handling or accidental exposure to these chemicals.

Case Study 2: Occupational Exposure

A comprehensive evaluation of workers involved in the manufacture and application of chlorophenoxy herbicides indicated no general excess mortality from cancer; however, specific cases of soft-tissue sarcoma were reported among highly exposed individuals . This suggests that while the overall risk may be low, certain populations may be at increased risk due to higher exposure levels.

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LC50 = 0.4 mg/L; significant hematological changes in fish |

| Chronic Toxicity | No overall increase in cancer rates among workers; specific cancers noted among highly exposed individuals |

| Ecotoxicology | Significant physiological disruptions observed in aquatic organisms |

| Human Case Reports | Fatalities linked to accidental ingestion highlight acute risks associated with herbicide formulations |

特性

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFPVGBBDOCAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352621 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77228-66-1 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。